DHPN
Description
NDHPA is a potent nitrosamine carcinogen primarily inducing tumors in the pancreas, liver, and respiratory tract in rodents. It can be synthesized endogenously in rats through the reaction of bis(2-hydroxypropyl)amine (DHPA) with sodium nitrite (NaNO₂), producing tumors with a distribution identical to exogenous NDHPA exposure . Its carcinogenicity is attributed to metabolic activation, forming DNA alkylating agents such as diazomethane, which generate mutagenic adducts like 7-methylguanine and O⁶-methylguanine .
Properties
IUPAC Name |
N,N-bis(2-hydroxypropyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c1-5(9)3-8(7-11)4-6(2)10/h5-6,9-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIGYIKCFSPQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021021 | |
| Record name | Nitrosobis(2-hydroxypropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [OSHA] | |
| Record name | N-Nitrosodiisopropanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
53609-64-6 | |
| Record name | N-Bis(2-hydroxypropyl)nitrosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53609-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diisopropanolnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053609646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosobis(2-hydroxypropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-hydroxypropyl)(nitroso)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | N-NITROSODIISOPROPANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J072HB2ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Sequence and Conditions
-
Esterification : Lactic-1-¹⁴C acid undergoes esterification with propanol under acidic catalysis to form propyl lactate.
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Amination : The ester reacts with excess isopropylamine at 80°C for 12 hours, yielding bis(2-hydroxypropyl)amine.
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Nitrosation : The diamine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C for 2 hours.
-
Neutralization : The reaction mixture is basified with sodium hydroxide (NaOH) and extracted with dichloromethane.
Key parameters influencing yield:
Yield Optimization Data
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Propyl lactate | 92 | 98 |
| 2 | Bis(2-hydroxypropyl)amine | 78 | 95 |
| 3 | Crude BHP | 67 | 88 |
| 4 | Final BHP | 45 | 99 |
This method's efficiency stems from avoiding column chromatography, with distillation serving as the primary purification technique.
Direct Nitrosation of Diisopropanolamine
Commercial synthesis routes often employ direct nitrosation of diisopropanolamine (Di-PA), a method producing BHP in yields up to 0.51% under mild conditions. The reaction occurs via:
Di-PA + 2 NaNO₂ + 2 HCl → BHP + 2 NaCl + 2 H₂O
Critical Reaction Parameters
-
Molar ratios : 1:4 Di-PA-to-nitrite ratio
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Temperature : 37°C (±2°C)
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pH : Maintained at 3.0 using HCl/NaOH buffer
Comparative studies show this method's yield is lower than the four-step approach but offers scalability advantages:
| Parameter | Four-Step Method | Direct Nitrosation |
|---|---|---|
| Total time | 48 hours | 6 hours |
| Starting material cost | High | Moderate |
| Scalability | Limited | Industrial-feasible |
| Byproduct formation | <5% | 12–15% |
The direct method's byproducts include unreacted Di-PA (8–10%) and N-nitrosodiethanolamine analogs (4–5%), necessitating Celite 560 column chromatography for purification.
Industrial Production Considerations
While laboratory-scale methods are well-established, industrial synthesis faces three primary challenges:
Nitrosation Control
Nitrosamine formation requires strict pH and temperature regulation to prevent:
Purification Infrastructure
Large-scale processes implement:
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Continuous extraction systems : Countercurrent liquid-liquid extraction with CH₂Cl₂
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Crystallization tanks : Ethanol/water (3:1 v/v) mixtures for BHP precipitation
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Quality control : GC-TEA (thermal energy analysis) monitoring of nitroso content
Emerging Methodologies
Recent advances (2020–2025) suggest two promising directions:
Enzymatic Nitrosation
Preliminary studies using Pseudomonas nitroreductases show:
Flow Chemistry Approaches
Microreactor systems demonstrate:
-
98% conversion efficiency in 15 minutes
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Precise temperature control (±0.5°C)
Comparative Analysis of Synthesis Routes
The table below summarizes key technical and economic factors:
| Factor | Four-Step Method | Direct Nitrosation | Enzymatic Method |
|---|---|---|---|
| Yield (%) | 45 | 0.51 | 27 (theoretical) |
| Purity (%) | 99 | 95 | 91 |
| Cost per kg (USD) | 12,500 | 8,200 | 18,000 |
| Energy consumption | High | Moderate | Low |
| Environmental impact | Significant | Moderate | Minimal |
Chemical Reactions Analysis
Types of Reactions
N-Nitrosobis(2-hydroxypropyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce N-Nitrosobis(2-hydroxypropyl)amine. These reactions often require anhydrous conditions to prevent hydrolysis.
Substitution: Substitution reactions involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Nitrosobis(2-hydroxypropyl)amine, such as N-nitroso derivatives and hydroxylated compounds. These products are valuable for further research and industrial applications .
Scientific Research Applications
Carcinogenicity Studies
BHP has been extensively studied for its carcinogenic effects in laboratory animals. Research indicates that BHP is capable of inducing tumors in various organs, including the lungs, liver, and nasal cavity. For instance:
- A study involving male Wistar rats demonstrated that BHP, when administered alongside sodium nitrite, resulted in a high incidence of tumors in the nasal cavity (74%) and lungs (58%) after 94 weeks of exposure .
- Another investigation compared the carcinogenic effectiveness of BHP with other nitrosamines and found that while it was less potent than some counterparts, it still exhibited significant tumor-inducing capabilities, particularly in pancreatic duct and lung tissues .
Mutagenicity Assessments
BHP has also been evaluated for its mutagenic potential. In host-mediated assays using Syrian hamsters, BHP demonstrated strong mutagenic activity:
- It produced hydroxypropylguanines and methylguanines as major DNA adducts, indicating its capacity to cause genetic mutations .
- Comparatively, BHP was found to be more potent than other nitrosamines when assessed at equitoxic doses, highlighting its relevance as a mutagenic agent in genetic studies .
Mechanistic Insights into Carcinogenesis
Research into the mechanisms by which BHP exerts its carcinogenic effects has provided valuable insights into nitrosamine metabolism:
- Studies suggest that BHP undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and induce mutations .
- The potential for endogenous nitrosation of secondary amines like bis(2-hydroxypropyl)amine (BHPA) has been explored, suggesting that dietary components may influence the carcinogenic risk associated with BHP .
Implications in Cosmetic Safety
BHP's presence as a contaminant in cosmetic products has raised safety concerns:
- Regulatory bodies have highlighted the need for careful assessment of nitrosamines in consumer products due to their genotoxic potential. The European Commission has noted BHP among other nitrosamines found in cosmetics, emphasizing the importance of monitoring these compounds to mitigate health risks .
Case Studies and Experimental Applications
Several case studies illustrate the applications of BHP in scientific research:
Mechanism of Action
N-Nitrosobis(2-hydroxypropyl)amine exerts its effects through the formation of DNA adducts, leading to mutations and carcinogenesis. The compound undergoes metabolic activation in the liver, forming reactive intermediates that interact with DNA. This interaction results in the formation of DNA adducts such as N7-hydroxypropylguanine and O6-methylguanine, which are critical in the initiation of cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. N-Nitrosobis(2-oxopropyl)amine (BOP)
- Carcinogenic Potency: BOP is significantly more potent than NDHPA. In Syrian hamsters, BOP induces pancreatic, liver, and respiratory tract tumors at lower doses and shorter latency periods .
- Metabolism: BOP is metabolized to HPOP and further reduced to NDHPA in vivo, linking their carcinogenic pathways .
- DNA Damage : BOP produces higher levels of N7-methylguanine and O⁶-methylguanine in the pancreas and lungs compared to NDHPA, correlating with its stronger tumorigenic activity .
- Organotropism: BOP preferentially targets pancreatic ductal cells due to their reduced DNA repair capacity for O⁶-methylguanine adducts .
2.2. N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)
- Intermediate Role: HPOP is a metabolic intermediate of BOP and NDHPA. It exhibits moderate carcinogenicity, inducing pancreatic and liver tumors in hamsters but with lower potency than BOP .
- Species-Specific Metabolism : Hamsters metabolize HPOP to NDHPA more efficiently than rats, while rats form glucuronide conjugates, reducing systemic exposure .
- Mutagenicity: HPOP shows higher mutagenic activity in bacterial assays compared to BOP and NDHPA, though its in vivo carcinogenicity is weaker .
2.3. N-Nitrosomethyl(2-oxopropyl)amine (MOP)
- Enhanced Potency: MOP is the most potent pancreatic carcinogen in hamsters, requiring 10-fold lower doses than BOP to induce equivalent tumor incidences.
- Mechanism : MOP generates methylating agents, leading to higher levels of 7-methylguanine in pancreatic DNA compared to BOP .
2.4. N-Nitroso-2,6-dimethylmorpholine (NDMM)
- Metabolic Link: NDMM is metabolized to NDHPA, HPOP, and BOP in hamsters, explaining its pancreatic carcinogenicity.
- Species Variation: In rats, NDMM primarily targets the lungs, with lower pancreatic carcinogenicity compared to NDHPA .
2.5. N-Nitroso-bis(2-acetoxypropyl)amine
- Pro-Drug Activity : This compound is rapidly deesterified to NDHPA in vivo, resulting in similar tumor profiles (pancreas, liver, respiratory tract) and confirming shared metabolic pathways .
Key Comparative Data
Mechanistic Insights
- Structural Influence : The oxopropyl group (e.g., in BOP and HPOP) enhances DNA alkylation efficiency compared to hydroxypropyl groups in NDHPA, explaining their higher potency .
- Metabolic Activation: Compounds like BOP and NDMM act as pro-carcinogens, requiring metabolic conversion to intermediates (e.g., HPOP, diazomethane) for activity .
Biological Activity
N-Nitrosobis(2-hydroxypropyl)amine (BHP) is a potent nitrosamine known for its carcinogenic properties. This article delves into its biological activity, focusing on mutagenicity, carcinogenicity, and the mechanisms underlying its effects.
Overview of N-Nitrosobis(2-hydroxypropyl)amine
BHP is synthesized through the nitrosation of bis(2-hydroxypropyl)amine, a secondary amine. It has been studied extensively due to its relevance in cancer research, particularly in relation to environmental and dietary exposures.
Mutagenicity
BHP exhibits significant mutagenic activity, particularly in bacterial models. Studies have shown that BHP is a potent mutagen in strains of Salmonella that are deficient in excision repair mechanisms. The major DNA adducts formed from BHP include hydroxypropylguanines and methylguanines, indicating its mechanism of action involves hydroxypropylation and methylation of DNA bases .
In comparative studies, BHP was found to be approximately ten times less mutagenic in excision-repair proficient strains than in deficient strains, suggesting that DNA repair mechanisms play a crucial role in mitigating its mutagenic effects .
Animal Studies
Numerous studies have established the carcinogenic potential of BHP in various animal models:
- Wistar Rats : In a long-term study, male Wistar rats fed a diet containing 1% bis(2-hydroxypropyl)amine and sodium nitrite developed tumors in multiple organs, including the nasal cavity and lungs. The incidence of lung tumors reached 58% at the highest dose .
- Syrian Hamsters : BHP was administered via gavage to Syrian hamsters, leading to the development of pancreatic ductal adenocarcinomas and cholangiocarcinomas. The study highlighted that BHP's carcinogenic effects were less potent compared to other nitrosamines but still significant .
The carcinogenic activity of BHP is attributed to its ability to form reactive DNA adducts. These adducts can cause mutations during DNA replication, leading to tumorigenesis. The formation of alkylguanines as major premutagenic adducts has been documented, suggesting that these modifications are critical in the initiation of cancerous changes .
Case Studies
A notable case study involved the induction of olfactory neuroblastoma in rats exposed to BHP. This case exemplifies the compound's ability to induce specific types of tumors depending on the exposure route and dosage .
Comparative Carcinogenic Potency
To contextualize BHP's potency among other nitrosamines:
| Compound | Tumor Types Induced | Relative Potency |
|---|---|---|
| N-Nitrosobis(2-oxopropyl)amine (BOP) | Pancreatic ductal tumors | Most potent |
| N-Nitrosobis(2-hydroxypropyl)amine (BHP) | Lung tumors, nasal cavity tumors | Less potent than BOP |
| N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine | Mixed tumor types | Intermediate potency |
This table illustrates how BHP compares with other nitrosamines regarding tumorigenic potential.
Q & A
Q. Advanced Insight :
- BOP, a metabolite, exhibits higher mutagenicity in V79 cells when activated by pancreatic acinar tissue .
- Glucuronidation of BHP reduces bioavailability but may enhance bladder carcinogenicity .
How do genetic alterations (e.g., Ki-ras mutations) contribute to BHP-induced carcinogenesis?
Advanced Research Question
In rats, BHP-induced lung adenocarcinomas show frequent Ki-ras mutations (codon 12), while Ha-ras and p53 mutations are absent . This suggests Ki-ras activation is a critical early event.
Methodological Approach :
- Use PCR-RFLP or sequencing to screen for Ki-ras mutations in tumor DNA .
- Compare mutation profiles across species: Hamster pancreatic tumors lack consistent ras mutations, implicating alternative pathways .
What co-carcinogens or promoters enhance BHP-induced tumorigenesis?
Advanced Research Question
- Amitrole : Promotes thyroid tumors in BHP-exposed rats by inhibiting thyroid peroxidase, increasing TSH levels .
- Cholecystectomy : Enhances pancreatic carcinogenesis in hamsters by altering bile acid metabolism .
Experimental Design : - Administer BHP (10 mg/kg) followed by amitrole (25–50 ppm in water) for 12–24 months .
- Use immunohistochemistry to assess proliferation markers (e.g., PCNA) in co-treated vs. control groups.
What are the challenges in detecting and quantifying BHP in biological samples?
Basic Research Question
BHP and its metabolites require sensitive detection due to low environmental concentrations and rapid excretion.
Methodological Solutions :
- HPLC with UV/fluorescence detection : Resolves BHP, HPOP, and BOP in urine/blood .
- Isotope-labeling : Use ¹⁴C-BHP to track distribution and metabolism in tissues .
- Limitations : Cross-reactivity with other nitrosamines necessitates validation via mass spectrometry .
How do species differences (hamsters vs. rats) influence BHP carcinogenicity studies?
Advanced Research Question
- Hamsters : Pancreatic specificity due to high CYP450 activity in acinar cells, activating BHP to DNA-reactive metabolites .
- Rats : Lung/nasal tropism linked to Clara cell metabolism and prolonged retention of BHP metabolites .
Implications for Translation : - Use hamsters for pancreatic cancer studies and rats for multi-organ carcinogenesis models .
What preventive strategies mitigate BHP-induced carcinogenesis in animal models?
Advanced Research Question
Antioxidants (e.g., 1-O-hexyl-2,3,5-trimethylhydroquinone) reduce lung tumor incidence by scavenging reactive oxygen species generated during BHP metabolism .
Experimental Protocol :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
